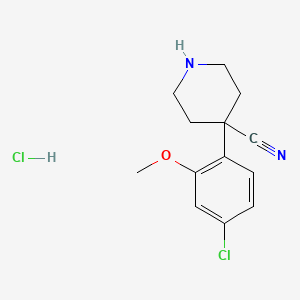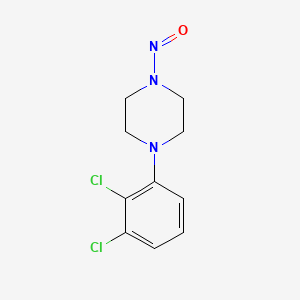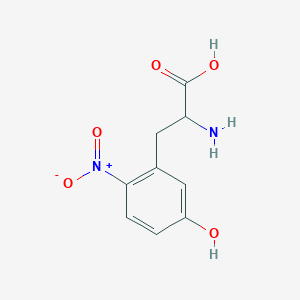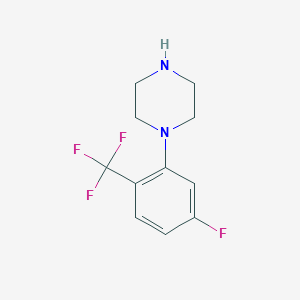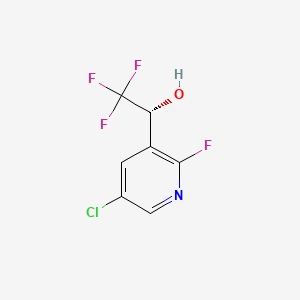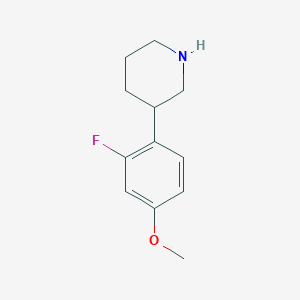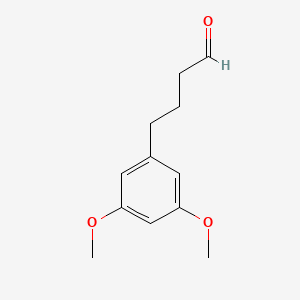
4-(3,5-Dimethoxyphenyl)butanal
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-(3,5-Dimethoxyphenyl)butanal is an organic compound with the molecular formula C12H16O4 It is characterized by the presence of a butanal group attached to a 3,5-dimethoxyphenyl ring
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-(3,5-Dimethoxyphenyl)butanal can be achieved through the hydroformylation and hydrogenation of sinapyl alcohol. This process involves the use of cobalt and rhodium carbonyl complexes as catalysts. The reaction conditions typically include the use of carbon monoxide and hydrogen gases under controlled temperature and pressure .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, catalysts, and purification processes to achieve high yields and purity.
化学反応の分析
Types of Reactions
4-(3,5-Dimethoxyphenyl)butanal undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.
Reduction: The aldehyde group can be reduced to form the corresponding alcohol.
Substitution: The methoxy groups on the phenyl ring can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Common reducing agents include sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4).
Substitution: Reagents such as sodium hydroxide (NaOH) or other strong bases can be used for nucleophilic substitution reactions.
Major Products Formed
Oxidation: 4-(3,5-Dimethoxyphenyl)butanoic acid.
Reduction: 4-(3,5-Dimethoxyphenyl)butanol.
Substitution: Various substituted derivatives depending on the nucleophile used.
科学的研究の応用
4-(3,5-Dimethoxyphenyl)butanal has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Medicine: Research is ongoing to explore its potential therapeutic effects, particularly in cancer research.
Industry: It can be used in the production of fine chemicals and pharmaceuticals.
作用機序
The mechanism of action of 4-(3,5-Dimethoxyphenyl)butanal involves its interaction with various molecular targets. For example, in cancer research, it has been shown to interact with p68 RNA helicase, a member of the DEAD box family of RNA helicases. This interaction abrogates the β-catenin stimulated ATPase activity of p68, leading to the inhibition of tumor growth .
類似化合物との比較
Similar Compounds
- 4-Hydroxy-2-(4-hydroxy-3,5-dimethoxyphenyl)butanal
- 3-Hydroxy-2-(4-hydroxy-3,5-dimethoxybenzyl)propanal
- 4-(3-Hydroxypropyl)-2,6-dimethoxyphenol
Uniqueness
4-(3,5-Dimethoxyphenyl)butanal is unique due to its specific structural features, such as the presence of both methoxy groups and an aldehyde group on the phenyl ring. This combination of functional groups allows it to participate in a wide range of chemical reactions and makes it a valuable intermediate in organic synthesis.
特性
分子式 |
C12H16O3 |
|---|---|
分子量 |
208.25 g/mol |
IUPAC名 |
4-(3,5-dimethoxyphenyl)butanal |
InChI |
InChI=1S/C12H16O3/c1-14-11-7-10(5-3-4-6-13)8-12(9-11)15-2/h6-9H,3-5H2,1-2H3 |
InChIキー |
MLNUANVAFBVMEV-UHFFFAOYSA-N |
正規SMILES |
COC1=CC(=CC(=C1)CCCC=O)OC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



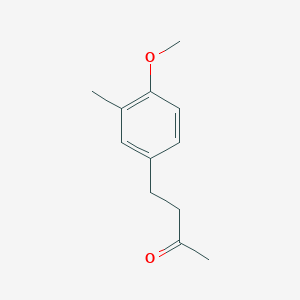
![tert-butyl N-[2-amino-2-(2-fluoro-4-methylphenyl)ethyl]carbamate](/img/structure/B13611171.png)
